Ticagrelor Sulphone (AR-C124910XX) is a major metabolite of Ticagrelor, a potent, oral, reversibly binding P2Y12 receptor antagonist used as an antiplatelet agent. [] While not directly inhibiting the P2Y12 receptor itself, Ticagrelor Sulphone contributes to the overall antiplatelet effect of Ticagrelor. [] It plays a crucial role in scientific research, particularly in understanding the pharmacokinetics and pharmacodynamics of Ticagrelor and its potential for drug-drug interactions. []
Ticagrelor sulphone is a significant compound derived from ticagrelor, a potent antiplatelet agent used primarily in the management of acute coronary syndromes. This compound plays a crucial role in inhibiting platelet aggregation by targeting the P2Y12 receptor. The sulphone derivative is important for enhancing the pharmacological properties of ticagrelor, contributing to its effectiveness in clinical applications.
Ticagrelor sulphone is classified as a sulphone derivative of ticagrelor, which itself is a member of the thienopyridine class of antiplatelet medications. It is synthesized through a multi-step chemical process involving various organic reactions. The compound's chemical structure can be denoted by its International Union of Pure and Applied Chemistry name and its unique identifier, which is 1788033-05-5.
The synthesis of ticagrelor sulphone typically involves several key steps:
Industrial production methods are optimized for scalability, employing techniques such as response surface methodology to enhance yield while minimizing waste.
Ticagrelor sulphone's molecular structure features a triazolo-pyrimidine core with a sulphone functional group. The compound's molecular formula can be represented as C16H20N4O4S, indicating its complex architecture that contributes to its biological activity.
Key structural data includes:
Ticagrelor sulphone participates in various chemical reactions, including:
Common reagents used include hydrogen peroxide for oxidation and sodium borohydride for reduction, with solvents like acetonitrile facilitating these reactions .
The reactions typically utilize:
Ticagrelor sulphone exerts its pharmacological effects primarily through reversible binding to the P2Y12 receptor on platelets. This interaction inhibits adenosine diphosphate-mediated platelet aggregation, significantly reducing thrombus formation risk .
Key aspects include:
The compound's effectiveness is influenced by various environmental factors, including its solubility and stability under physiological conditions.
Ticagrelor sulphone exhibits several notable physical and chemical properties:
These properties are crucial for its formulation into pharmaceutical products aimed at cardiovascular therapies.
Ticagrelor sulphone is primarily utilized in cardiovascular medicine as an antiplatelet agent. Its role in inhibiting platelet aggregation makes it vital for managing conditions such as:
Research continues to explore additional therapeutic applications and potential modifications to enhance efficacy and reduce side effects associated with ticagrelor-based therapies .
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: